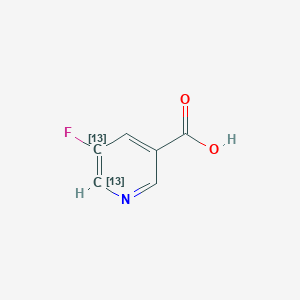
(Hydroxymethyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hydroxymethyl)trimethylammonium chloride, also known as choline chloride, is a quaternary ammonium salt with the chemical formula (CH₃)₃N⁺CH₂OHCl⁻. It is a colorless, water-soluble compound widely used in various fields, including chemistry, biology, medicine, and industry. This compound is essential for the synthesis of other chemicals and has significant biological importance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Hydroxymethyl)trimethylammonium chloride can be synthesized through the reaction of trimethylamine with formaldehyde and hydrochloric acid. The reaction typically occurs in an aqueous medium at elevated temperatures. The general reaction is as follows:
(CH₃)₃N + CH₂O + HCl → (CH₃)₃N⁺CH₂OHCl⁻
Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethylamine with ethylene oxide, followed by the addition of hydrochloric acid. This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Hydroxymethyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betaine aldehyde and further to betaine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.
Major Products Formed:
Betaine: Formed through oxidation.
Quaternary ammonium salts: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(Hydroxymethyl)trimethylammonium chloride has numerous applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other quaternary ammonium compounds.
Biology: Plays a crucial role in cell culture media as a source of choline, essential for cell membrane synthesis.
Medicine: Used in the treatment of liver diseases and as a dietary supplement to prevent choline deficiency.
Industry: Employed in the production of vitamins, as a feed additive in animal nutrition, and in the formulation of personal care products.
Mecanismo De Acción
The primary mechanism of action of (Hydroxymethyl)trimethylammonium chloride involves its role as a methyl donor in various biochemical pathways. It is essential for the synthesis of phosphatidylcholine, a critical component of cell membranes. The compound also participates in the methylation of homocysteine to form methionine, a vital amino acid.
Molecular Targets and Pathways:
Phosphatidylcholine synthesis: Involves the conversion of choline to phosphocholine and subsequently to phosphatidylcholine.
Methionine synthesis: Involves the methylation of homocysteine to methionine.
Comparación Con Compuestos Similares
Betaine: An oxidized form of (Hydroxymethyl)trimethylammonium chloride with similar biological functions.
(2-Hydroxyethyl)trimethylammonium chloride: Another quaternary ammonium compound with similar chemical properties.
Uniqueness: this compound is unique due to its dual role as a methyl donor and a precursor for the synthesis of essential biomolecules. Its versatility in various chemical reactions and applications in multiple fields highlights its significance.
Propiedades
Número CAS |
29124-44-5 |
|---|---|
Fórmula molecular |
C4H12ClNO |
Peso molecular |
125.60 g/mol |
Nombre IUPAC |
hydroxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C4H12NO.ClH/c1-5(2,3)4-6;/h6H,4H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VOGVZBBPKGGCAA-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


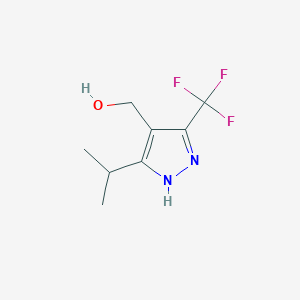
![[2-({[(Anthracen-1-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13350648.png)
![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B13350652.png)
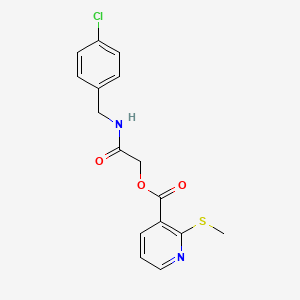


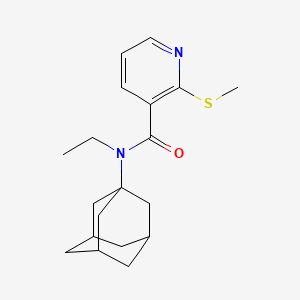
![Benzenesulfonylfluoride, 3-[[[2-(2-chloro-4-nitrophenoxy)ethyl]amino]sulfonyl]-](/img/structure/B13350670.png)
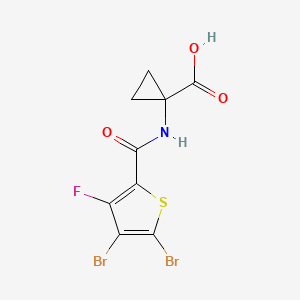
![Benzenesulfonylfluoride, 4-[3-(3-nitrophenoxy)propoxy]-](/img/structure/B13350677.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13350680.png)


